molecular formula C19H21F3N2O B4888813 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine

1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No. B4888813
M. Wt: 350.4 g/mol
InChI Key: QRPHLHIAZYFRJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, also known as MPTP, is a chemical compound that has been widely used in scientific research applications. MPTP is a derivative of piperazine and is a selective agonist for the serotonin 5-HT1A receptor. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the human body.

Mechanism of Action

1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective agonist for the serotonin 5-HT1A receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the inhibition of adenylyl cyclase and the opening of potassium channels, resulting in hyperpolarization of the cell membrane. This, in turn, leads to a decrease in the release of neurotransmitters such as serotonin and dopamine.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have significant biochemical and physiological effects on the human body. It has been shown to reduce anxiety and depression-like behavior in animal models. It has also been found to have analgesic effects, reducing pain sensitivity in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments include its selectivity for the serotonin 5-HT1A receptor and its well-defined mechanism of action. However, the limitations include its potential toxicity and the need for careful dosing to avoid adverse effects.

Future Directions

There are several future directions for research involving 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine. These include investigating its potential use as a therapeutic agent for anxiety, depression, and pain. Additionally, further studies are needed to elucidate its mechanism of action and its effects on other neurotransmitter systems. Finally, research is needed to develop safer and more effective derivatives of 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine for use in scientific research and potential therapeutic applications.
Conclusion:
In conclusion, 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that has been widely used in scientific research applications. It has been synthesized using various methods and has been found to have significant biochemical and physiological effects on the human body. 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine acts as a selective agonist for the serotonin 5-HT1A receptor and has been used to study the mechanism of action of these receptors. While there are potential advantages to using 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments, there are also limitations that need to be considered. Future research directions for 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine include investigating its potential therapeutic applications and developing safer and more effective derivatives.

Synthesis Methods

1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine can be synthesized using several methods, including the reaction of 4-methoxyphenylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base. Another method involves the reaction of 4-methoxyphenylpiperazine with 2-(trifluoromethyl)benzyl bromide in the presence of a palladium catalyst.

Scientific Research Applications

1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been used in scientific research to study the mechanism of action of serotonin 5-HT1A receptors. It has also been used to investigate the role of these receptors in various physiological processes, including anxiety, depression, and pain. 1-(4-methoxyphenyl)-4-[2-(trifluoromethyl)benzyl]piperazine has been found to have significant effects on the central nervous system and has been used to study the neural circuits involved in these processes.

properties

IUPAC Name

1-(4-methoxyphenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O/c1-25-17-8-6-16(7-9-17)24-12-10-23(11-13-24)14-15-4-2-3-5-18(15)19(20,21)22/h2-9H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPHLHIAZYFRJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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